molecular formula C17H14N2O2 B8049974 (1Z)-1-[(2-methoxyphenyl)hydrazinylidene]naphthalen-2-one

(1Z)-1-[(2-methoxyphenyl)hydrazinylidene]naphthalen-2-one

Cat. No.: B8049974
M. Wt: 278.30 g/mol
InChI Key: BBBYRJLYBLPEBL-ZPHPHTNESA-N
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Description

Compound “(1Z)-1-[(2-methoxyphenyl)hydrazinylidene]naphthalen-2-one” is known as Sudan Red G, a synthetic azo dye. It is commonly used as a coloring agent in various industrial applications. The compound has the molecular formula C₁₇H₁₄N₂O₂ and a molecular weight of 278.31 g/mol . Sudan Red G is characterized by its vibrant red color and is primarily used in the dyeing of plastics, oils, and waxes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sudan Red G is synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing an electron-donating group, such as a phenol or an aniline derivative, to form the azo dye.

Industrial Production Methods: In industrial settings, the production of Sudan Red G involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The process typically involves the use of strong acids, such as hydrochloric acid, and controlled temperatures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: Sudan Red G undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form aromatic amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Sudan Red G has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sudan Red G involves its ability to bind to specific molecular targets, such as lipids and proteins. The azo group in the dye can interact with various functional groups in biological molecules, leading to changes in their optical properties. This interaction is the basis for its use as a staining agent in histology and other applications.

Comparison with Similar Compounds

    Sudan I (Solvent Yellow 14): Another azo dye with similar staining properties but different molecular structure.

    Sudan III (Solvent Red 23): A related azo dye used for similar applications but with different solubility characteristics.

    Sudan IV (Solvent Red 24): Another member of the Sudan dye family with distinct chemical properties.

Uniqueness: Sudan Red G is unique due to its specific molecular structure, which imparts distinct staining properties and solubility characteristics. Its ability to selectively bind to lipids makes it particularly useful in histological applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

(1Z)-1-[(2-methoxyphenyl)hydrazinylidene]naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-16-9-5-4-8-14(16)18-19-17-13-7-3-2-6-12(13)10-11-15(17)20/h2-11,18H,1H3/b19-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBYRJLYBLPEBL-ZPHPHTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NN=C2C(=O)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/N=C/2\C(=O)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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